![molecular formula C9H10ClNO3 B189347 Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate CAS No. 90346-60-4](/img/structure/B189347.png)
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Overview
Description
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate can be synthesized through a reaction between 4-chloropyridine-2-ol and ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: 2-((4-chloropyridin-2-yl)oxy)acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promise in targeting diseases such as cancer and infections.
Synthesis of Bioactive Compounds
This compound can be transformed into various derivatives that exhibit biological activities. For instance:
- Anticancer Agents : Derivatives of this compound have been explored for their ability to inhibit tumor growth by interfering with cell cycle progression.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use in developing new antimicrobial therapies.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules due to its reactive functional groups.
Reaction Pathways
The compound can undergo various reactions:
- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles to form new compounds.
- Esterification Reactions : It can react with alcohols to form esters, expanding its utility in synthetic chemistry.
Antiviral Research
A study focused on the optimization of pyridine-based compounds for antiviral activity highlighted the potential of this compound derivatives as HIV inhibitors. The structural modifications led to improved selectivity and potency against viral targets, demonstrating the importance of this compound in drug discovery efforts .
Antifibrotic Agents
Research has shown that compounds derived from this compound can inhibit collagen synthesis, making them candidates for treating fibrotic diseases. By modifying the pyridine structure, researchers achieved significant improvements in efficacy .
Mechanism of Action
The mechanism of action of ethyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate
- Ethyl 2-((4-fluoropyridin-2-yl)oxy)acetate
- Ethyl 2-((4-methylpyridin-2-yl)oxy)acetate
Uniqueness
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific properties make it suitable for certain applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 4-chloropyridine-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate product formation. The structure of the compound includes a chlorinated pyridine ring, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study on chloropyridinyl esters demonstrated that derivatives of this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent . The presence of the chlorine atom enhances its reactivity and may contribute to its efficacy against pathogens.
Antiviral Activity
The compound has also been evaluated for antiviral activity, particularly against SARS-CoV-2. In a series of experiments, chloropyridinyl esters exhibited enzyme inhibitory activity against SARS-CoV-2 3CL protease, indicating potential as antiviral agents . The mechanism involves binding to the protease, thereby inhibiting viral replication.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that it may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes . This effect could be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The chlorine atom in the pyridine ring plays a crucial role in these interactions, potentially enhancing binding affinity to enzymes or receptors involved in various biochemical pathways.
Interaction with Enzymes
The compound's mechanism includes:
- Enzyme Inhibition : Binding to active sites of enzymes like cyclooxygenases or proteases, leading to reduced enzyme activity.
- Substitution Reactions : The chlorine atom allows for further substitutions, creating derivatives with varied biological activities.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiviral | Inhibition of SARS-CoV-2 3CL protease | |
Anti-inflammatory | Modulation of cyclooxygenase activity |
Notable Research Findings
- Antimicrobial Evaluation : A study found that chlorinated pyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential use of this compound in developing new antibiotics .
- Antiviral Studies : Compounds similar to this compound were tested for their ability to inhibit SARS-CoV-2 replication, showing promising results with low IC50 values indicating high potency against viral targets .
- Inflammation Models : Experimental models demonstrated that this compound can reduce inflammatory markers in vivo, supporting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOAJZUGEPJEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307303 | |
Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90346-60-4 | |
Record name | 90346-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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